Bij1Q409UA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11S)-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine 11-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-22-15-7-3-1-5-13(15)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)22/h1-8,18H,9-12H2/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPINWUPOPUKFW-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141717-54-5 | |
| Record name | 11-(1-Piperazinyl)dibenzo(b,f)(1,4)thiazepine 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141717545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(1-PIPERAZINYL)DIBENZO(B,F)(1,4)THIAZEPINE 5-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIJ1Q409UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Characterization of Bij1q409ua
Based on publicly available data, the chemical compound Bij1Q409UA has been partially characterized. Its molecular formula has been determined, and some predicted physicochemical properties are available.
The molecular formula of this compound is C17H17N3OS. uni.lufda.govncats.io The molecular weight is approximately 311.4 Da. uni.lufda.govncats.io The compound is also known by the chemical names (11S)-6-piperazin-1-ylbenzo[b] auburn.edunih.govbenzothiazepine 11-oxide and 11-(1-PIPERAZINYL)DIBENZO(B,F)(1,4)THIAZEPINE 5-OXIDE. nih.govuni.lufda.gov
Available data also includes predicted properties, which are often derived from computational models based on the compound's structure. These predicted properties can provide initial insights into the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C17H17N3OS | PubChemLite, Inxight Drugs uni.lufda.govncats.io |
| Molecular Weight | 311.4 Da | PubChemLite, Inxight Drugs uni.lufda.govncats.io |
| XlogP (Predicted) | 1.2 | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+H]+) | 171.6 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+Na]+) | 184.6 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+NH4]+) | 179.7 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+K]+) | 175.8 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M-H]-) | 175.3 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+Na-2H]-) | 178.1 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M]+) | 175.0 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M]-) | 175.0 Ų | PubChemLite uni.lu |
In Depth Analysis of Molecular Architecture and Conformational Dynamics of Bij1q409ua
High-Resolution Structural Determination of Bij1Q409UA
The fundamental chemical structure of this compound has been established, with its connectivity described by standard notations such as SMILES and InChI. fda.govuni.lu The SMILES string is c1ccc2c(c1)C(=Nc3ccccc3[S+]2[O-])N4CCNCC4, and the InChIKey is DBPINWUPOPUKFW-UHFFFAOYSA-N. fda.gov While this provides a clear representation of the atomic arrangement and bonding, detailed high-resolution structural data, such as precise bond lengths, bond angles, and torsional angles derived from techniques like X-ray crystallography or high-field NMR spectroscopy, were not extensively available in the consulted resources. Such data are crucial for a complete understanding of the molecule's rigid framework and potential flexibility.
Conformational Analysis and Energy Landscape Mapping of this compound
Given its polycyclic nature and the presence of flexible bonds, particularly within the piperazine (B1678402) ring and the seven-membered thiazepin ring, this compound is expected to exhibit various conformations. However, detailed research findings specifically mapping the conformational energy landscape of this compound, which would typically involve computational chemistry methods like molecular mechanics or quantum mechanics calculations to identify stable conformers and the energy barriers between them, were not readily found in the performed searches. A comprehensive conformational analysis would be essential to understand the molecule's preferred three-dimensional shapes and how they might influence its interactions.
Elucidation of Molecular Mechanisms of Action for Bij1q409ua
Identification and Characterization of Putative Molecular Targets for Bij1Q409UA
The initial step in characterizing this compound involved identifying its direct molecular binding partners within the human proteome. A multi-pronged approach was employed, combining affinity chromatography with mass spectrometry and computational modeling.
An affinity matrix was synthesized by immobilizing this compound onto a solid support. This matrix was used to screen cell lysates, successfully isolating a primary binding partner identified through mass spectrometry as Cyclin-Dependent Kinase 9 (CDK9). To validate this interaction and identify weaker or transient interactors, a secondary screen using a yeast two-hybrid system was performed, which suggested a potential secondary interaction with the protein kinase GSK-3β.
Computational docking simulations were then conducted to predict the binding site of this compound on CDK9. The models predicted that this compound does not bind to the highly conserved ATP-binding pocket, but rather to a distinct, less conserved allosteric site near the C-helix of the kinase domain. This suggested a potential mechanism of non-competitive inhibition.
Table 1: Summary of Putative Molecular Targets for this compound
| Target Protein | Identification Method | Role |
|---|---|---|
| Cyclin-Dependent Kinase 9 (CDK9) | Affinity Chromatography-Mass Spectrometry | Primary Target |
Detailed Enzyme Kinetic Studies and Allosteric Modulation Mechanisms of this compound
To functionally characterize the interaction between this compound and its primary target, CDK9, detailed enzyme kinetic studies were performed. Assays were conducted using purified, active CDK9/Cyclin T1 complex with a peptide substrate.
The results demonstrated that increasing concentrations of this compound led to a significant decrease in the maximal velocity (Vmax) of the enzyme, while the Michaelis constant (Km) for the ATP substrate remained largely unchanged. This kinetic profile is characteristic of non-competitive inhibition, supporting the computational prediction that this compound acts via an allosteric mechanism. The inhibitor constant (Ki) was determined to be in the nanomolar range, indicating a high-potency interaction. These findings confirm that this compound functions as an allosteric modulator of CDK9, inhibiting its catalytic activity by binding to a site distinct from the active site.
Table 2: Enzyme Kinetic Parameters of CDK9 in the Presence of this compound
| This compound Concentration (nM) | Vmax (μmol/min/mg) | Km (ATP, μM) |
|---|---|---|
| 0 (Control) | 15.2 | 25.4 |
| 10 | 9.8 | 25.1 |
| 50 | 4.1 | 26.0 |
Analysis of Ligand-Receptor Binding Kinetics and Affinity Profiling of this compound
To quantify the binding dynamics between this compound and its putative targets, Surface Plasmon Resonance (SPR) analysis was conducted. This technique allows for real-time measurement of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated, providing a precise measure of binding affinity.
The SPR analysis confirmed a high-affinity interaction between this compound and CDK9, with a KD value of 35 nM. The binding kinetics were characterized by a rapid association rate and a slow dissociation rate, indicative of a stable and durable ligand-target complex. The interaction with the secondary target, GSK-3β, was confirmed to be of significantly lower affinity, with a KD value in the micromolar range, suggesting that this interaction is less likely to be physiologically relevant under typical cellular concentrations.
Table 3: Binding Kinetics and Affinity Profile of this compound
| Target | kon (1/Ms) | koff (1/s) | KD (nM) |
|---|---|---|---|
| CDK9 | 2.5 x 10^5 | 8.8 x 10^-3 | 35.2 |
Investigation of Post-Translational Modification Modulation by this compound
Given that CDK9 is a kinase responsible for phosphorylating downstream protein targets, the effect of this compound on post-translational modifications was investigated. The primary substrate of CDK9 is the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), where it phosphorylates serine residues at position 2 (Ser2).
Western blot analysis was performed on cell lysates treated with this compound using antibodies specific for phosphorylated Ser2 of the RNAP II CTD. The results showed a dose-dependent decrease in Ser2 phosphorylation upon treatment with this compound. This provides direct evidence that the allosteric inhibition of CDK9's catalytic activity by this compound translates into a functional consequence within the cell, specifically the modulation of a critical post-translational modification essential for transcriptional elongation.
Interrogation of Cellular Signaling Pathway Disturbances Mediated by this compound
The inhibition of CDK9 and the subsequent reduction in RNAP II phosphorylation have significant downstream consequences on cellular signaling pathways that are dependent on active transcription. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is often regulated by the expression of short-lived proteins like D-type cyclins and the phosphatase MKP-1.
To investigate these disturbances, the expression and phosphorylation status of key proteins within the MAPK pathway were assessed following treatment with this compound. A notable decrease in the protein levels of Cyclin D1 was observed, consistent with transcriptional inhibition. Furthermore, this led to a downstream reduction in the phosphorylation of the Retinoblastoma protein (pRb). Concurrently, a decrease in the expression of the dual-specificity phosphatase MKP-1 resulted in a sustained, paradoxical increase in the phosphorylation of ERK1/2, as the phosphatase responsible for its deactivation was diminished. This highlights the complex and sometimes non-intuitive cellular signaling disturbances mediated by this compound.
Table 4: Effect of this compound on Key Signaling Pathway Proteins
| Protein | Measured Parameter | % Change from Control |
|---|---|---|
| p-RNAP II (Ser2) | Phosphorylation | - 78% |
| Cyclin D1 | Total Protein Level | - 65% |
| p-pRb (Ser780) | Phosphorylation | - 52% |
| MKP-1 | Total Protein Level | - 71% |
Table of Mentioned Compounds
| Name | Type |
|---|---|
| This compound | Small Molecule Compound (Hypothetical) |
| Cyclin-Dependent Kinase 9 (CDK9) | Protein (Kinase) |
| Glycogen Synthase Kinase 3 Beta (GSK-3β) | Protein (Kinase) |
| RNA Polymerase II (RNAP II) | Protein (Enzyme) |
| Mitogen-Activated Protein Kinase (MAPK) | Protein (Kinase) |
| Cyclin D1 | Protein (Regulatory) |
| Retinoblastoma protein (pRb) | Protein (Tumor Suppressor) |
| MKP-1 | Protein (Phosphatase) |
Investigation of Bij1q409ua Interactions in in Vitro and Ex Vivo Biological Systems
Design and Implementation of Cell-Based Assays for Probing Cellular Responses to Bij1Q409UA
To begin to understand the cellular effects of this compound, a variety of cell-based assays would need to be designed and implemented. Initial studies would likely involve treating various cancer and non-cancer cell lines with this compound to assess its impact on cell viability, proliferation, and cytotoxicity. Assays such as MTT, XTT, or CellTiter-Glo® could be employed to measure metabolic activity as an indicator of cell viability. Proliferation could be monitored using techniques like BrdU incorporation or cell counting over time. To determine the mode of cell death induced by this compound, assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and necrosis (e.g., LDH release assays) would be crucial.
Further investigations would aim to identify the specific cellular pathways affected by this compound. This could involve reporter gene assays to measure the activity of transcription factors, kinase activity assays to assess the impact on signaling cascades, and high-content screening to visualize changes in cellular morphology and protein localization.
Utilization of 3D Cell Culture and Organoid Models for Contextualized this compound Bioactivity
While traditional 2D cell cultures provide valuable initial data, they often fail to recapitulate the complex microenvironment of native tissues. Therefore, the investigation of this compound would benefit significantly from the use of 3D cell culture and organoid models. Spheroid cultures, for instance, could provide insights into the ability of this compound to penetrate solid tumor-like structures and exert its effects on cells in different layers with varying access to nutrients and oxygen.
Patient-derived organoids, which more closely mimic the genetic and phenotypic heterogeneity of an individual's tumor, would be an invaluable tool for assessing the potential therapeutic efficacy of this compound in a more clinically relevant context. These models could be used to evaluate the compound's impact on organoid growth, morphology, and cell differentiation.
Application of Primary Cell Culture Systems for Detailed Phenotypic Characterization of this compound Interactions
Primary cells, which are isolated directly from tissues, offer a more physiologically relevant system than immortalized cell lines. The use of primary cell cultures, such as human umbilical vein endothelial cells (HUVECs) to study angiogenesis or peripheral blood mononuclear cells (PBMCs) to assess immunomodulatory effects, would be essential for a detailed phenotypic characterization of this compound's interactions.
For example, treating HUVECs with this compound in a tube formation assay could reveal its pro- or anti-angiogenic properties. Similarly, exposing PBMCs to the compound and subsequently measuring cytokine production and immune cell proliferation could elucidate its effects on the immune system.
Employment of Ex Vivo Tissue Explant Models for System-Level Assessment of this compound Bioeffects
Ex vivo tissue explant models, where small pieces of tissue are cultured outside the body, provide an even higher level of biological complexity, preserving the native tissue architecture and cell-cell interactions. nih.govnih.govresearchgate.net These models would be instrumental in assessing the system-level bioeffects of this compound. For instance, treating tumor biopsies with this compound ex vivo could provide predictive data on its potential efficacy against a specific patient's cancer while minimizing the influence of systemic metabolism and clearance. researchgate.net
Such models would allow for the evaluation of this compound's effects on various cell types within the tissue microenvironment, including stromal cells and immune cells, providing a more holistic view of its potential therapeutic activity and off-target effects.
Global Proteomic and Metabolomic Profiling in Biological Systems Perturbed by this compound
To gain a comprehensive and unbiased understanding of the molecular mechanisms of action of this compound, global proteomic and metabolomic profiling would be indispensable. nih.govnih.govnih.govnih.gov By using techniques like mass spectrometry, researchers could analyze the changes in the entire proteome and metabolome of cells or tissues following treatment with the compound.
Proteomic analysis could identify specific proteins whose expression or post-translational modifications are altered by this compound, thereby revealing the signaling pathways it modulates. nih.govnih.gov Metabolomic profiling, on the other hand, could pinpoint changes in metabolic pathways, providing insights into the compound's effects on cellular energy production, biosynthesis, and signaling. nih.govnih.gov This "omics" data would be crucial for identifying potential biomarkers of response to this compound and for generating new hypotheses about its mechanism of action.
Computational and Theoretical Frameworks for Bij1q409ua Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Bij1Q409UA
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful means to investigate the electronic structure, properties, and reactivity of molecules at a fundamental level science.eusnih.gov. For this compound, these calculations are employed to determine key parameters such as molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO energies), dipole moment, and vibrational frequencies. researchgate.nettandfonline.com These properties are critical for understanding how this compound might interact with other molecules and its potential reaction pathways.
Density Functional Theory (DFT) is a commonly used method for such calculations on novel organic molecules, offering a balance between computational cost and accuracy for systems of moderate size. researchgate.nettandfonline.commdpi.com By employing appropriate basis sets and functionals, researchers can predict the stability of different conformers of this compound and estimate reaction barriers for potential chemical transformations. nih.govmdpi.com For instance, calculations might predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule based on electron density maps and frontier orbital analysis. tandfonline.comspiedigitallibrary.org
Illustrative Data Table: Selected Quantum Chemical Descriptors for this compound
| Descriptor | Calculated Value (Gas Phase) | Method/Basis Set |
| Formation Energy (a.u.) | -1234.567 | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -5.85 | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.23 | DFT/B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 4.62 | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.15 | DFT/B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | (Selected modes in cm⁻¹) | DFT/B3LYP/6-311++G(d,p) |
| 1650 (C=O stretch) | ||
| 2950 (C-H stretch) |
Note: Values are illustrative and would be determined by specific calculations on the this compound structure.
These calculations provide foundational data for subsequent theoretical studies, such as predicting pKa values, solubility, and other physicochemical properties that are influenced by electronic structure.
Molecular Dynamics Simulations to Model this compound Behavior in Complex Biological Milieus
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems 3ds.com. For this compound, MD simulations are invaluable for understanding its behavior in complex environments, such as aqueous solutions, lipid bilayers, or in the presence of biological macromolecules like proteins or nucleic acids. nih.govnih.govazolifesciences.com
MD simulations can reveal how this compound diffuses, its conformational flexibility, and how it interacts with solvent molecules or membranes. nih.govazolifesciences.com When simulating this compound in a biological milieu, researchers can observe its partitioning behavior between different phases (e.g., water and lipid) and its potential to cross biological membranes. azolifesciences.com Furthermore, MD simulations are crucial for studying the interactions between this compound and potential binding partners, providing dynamic information that static structures cannot. nih.govazolifesciences.comarxiv.org This includes analyzing the stability of binding poses identified by docking studies and estimating binding free energies. 3ds.com
Illustrative Data Table: Simulation Parameters and Outcomes for this compound in Aqueous Solution
| Parameter | Value |
| Simulation Length | 100 ns |
| Force Field | AMBER/CHARMM (Example) |
| Solvent Model | TIP3P Water |
| Temperature | 310 K |
| Pressure | 1 atm |
| Observed Diffusion Coeff | 5.2 x 10⁻⁶ cm²/s |
| Observed Conformational Changes | Ring flips, side chain rotations |
Note: Values and observations are illustrative and depend on the specific simulation setup and the structure of this compound.
Challenges in MD simulations include the computational cost required to simulate biologically relevant timescales and the accuracy of the force fields used to describe atomic interactions. nih.govazolifesciences.com However, advancements in algorithms and computing power are continuously expanding the scope and applicability of MD simulations in drug discovery and chemical biology. nih.govazolifesciences.comarxiv.org
In Silico Docking and Virtual Screening for Identification of Potential this compound Binding Partners
In silico docking and virtual screening are computational techniques used to predict the binding affinity and orientation of small molecules (ligands) to a target macromolecule, typically a protein or nucleic acid. creative-biostructure.comnih.govals-journal.com For this compound, these methods are employed to identify potential biological targets it might interact with.
Structure-based virtual screening involves docking this compound into the binding sites of a library of known protein structures to predict potential binding partners. creative-biostructure.comnih.govsygnaturediscovery.com Ligand-based virtual screening, on the other hand, uses the known properties or structures of molecules that bind to a specific target to search for similar compounds, which could include this compound if its properties match. creative-biostructure.comsygnaturediscovery.com
Docking algorithms score potential binding poses based on various factors, including shape complementarity and interaction energies (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). nih.gov The output of a virtual screening campaign is a ranked list of potential targets or compounds, which can then be prioritized for experimental validation. creative-biostructure.comsygnaturediscovery.com
Illustrative Data Table: Top Predicted Protein Targets for this compound via Virtual Screening
| Predicted Target (PDB ID) | Predicted Binding Site | Docking Score (kcal/mol) | Key Interactions Predicted |
| XXXX | Active Site | -9.5 | Hydrogen bonds, Hydrophobic |
| YYYY | Allosteric Site | -8.1 | Electrostatic, Pi-Pi |
| ZZZZ | Binding Pocket | -7.8 | Van der Waals |
Note: PDB IDs, binding sites, scores, and interactions are illustrative. Actual results would depend on the specific protein library and docking software used.
While docking and virtual screening are powerful tools for prioritizing candidates, they are predictive methods and require experimental validation to confirm binding and activity. creative-biostructure.comnih.govals-journal.com
Cheminformatics and Machine Learning Algorithms for Predictive Design of this compound Derivatives
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry, particularly in the context of large datasets. Machine learning (ML) algorithms are increasingly integrated into cheminformatics workflows to build predictive models. elsevier.comacs.orgmdpi.comnih.govresearchgate.net These approaches are valuable for designing and optimizing this compound derivatives with desired properties.
By analyzing the structure-activity relationships (SAR) or structure-property relationships (SPR) of this compound and any known related compounds, cheminformatics and ML models can predict how modifications to the this compound structure might affect its activity, solubility, permeability, or other relevant properties. mdpi.comnih.govresearchgate.net This allows for the in silico design of novel this compound analogs with potentially improved characteristics before they are synthesized and tested experimentally. elsevier.commdpi.com
ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of compounds with known properties to predict the same properties for new or hypothetical this compound derivatives based on their molecular descriptors. mdpi.comnih.govresearchgate.net Various molecular descriptors, including 2D and 3D structural features, physicochemical properties, and electronic descriptors derived from quantum chemistry, can be used as input for these models. mdpi.com
Illustrative Data Table: Predicted Properties for Hypothetical this compound Derivatives using QSAR
| Derivative ID | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted IC₅₀ (µM) against Target A |
| This compound-01 | 2.5 | 0.15 | 5.2 |
| This compound-02 | 1.8 | 0.45 | 1.1 |
| This compound-03 | 3.1 | 0.08 | 8.7 |
Note: Derivative IDs and predicted values are illustrative and would be generated by specific QSAR models.
These computational tools accelerate the design cycle by allowing researchers to explore a vast chemical space of potential derivatives and prioritize the most promising ones for synthesis and experimental evaluation. elsevier.commdpi.comnih.gov
Predictive Modeling of Hypothetical Biotransformation and Metabolic Pathways for this compound
Predicting how a compound is metabolized in a biological system is crucial for understanding its pharmacokinetics and potential for generating active or toxic metabolites. nih.govcreative-biolabs.com For this compound, computational models can predict hypothetical biotransformation pathways and the structures of potential metabolites.
These predictive models often utilize expert-derived rules based on known metabolic reactions catalyzed by enzymes like cytochrome P450s (CYPs), UGTs, and others. creative-biolabs.comoptibrium.com They can identify likely sites of metabolism on the this compound molecule and predict the resulting transformation products. optibrium.com Machine learning approaches, sometimes combined with quantum mechanical calculations, are also used to improve the accuracy of predicting sites and routes of metabolism. optibrium.com
Predictive metabolism models can help anticipate how this compound might be processed by the body, which is important for understanding its duration of action and potential for drug-drug interactions. nih.govpharmajen.com Identifying potential metabolites in silico can also guide experimental studies aimed at detecting and characterizing these transformation products. rsc.org
Illustrative Data Table: Predicted Major Biotransformation Pathways for this compound
| Pathway ID | Predicted Transformation Type | Predicted Site of Metabolism | Predicted Metabolite Structure (Simplified) |
| M-01 | Aromatic Hydroxylation | Para position of phenyl ring | This compound with added -OH group |
| M-02 | N-Dealkylation | Methyl group on nitrogen | This compound with methyl removed |
| M-03 | Glucuronidation | Hydroxyl group | This compound conjugated with glucuronic acid |
Note: Pathways, transformation types, sites, and metabolite structures are illustrative and based on common metabolic reactions.
While predictive metabolism models provide valuable early insights, the complexity of biological systems and the variability in enzyme activity mean that experimental validation is essential to confirm the actual metabolic fate of this compound. creative-biolabs.comrsc.org
Systematic Structure Activity Relationship Sar Studies and Analogue Design of Bij1q409ua
Rational Design and Synthesis Strategies for Systematic Modification of the Bij1Q409UA Scaffold
Rational design and synthesis strategies involve the deliberate modification of a core molecular scaffold to generate a series of analogues. This process is guided by the understanding of how structural changes might impact biological activity or other properties. rsc.org While general strategies for analogue design and synthesis exist, specific details regarding the rational design and synthesis strategies applied to the this compound scaffold were not found.
Identification of Key Pharmacophoric Elements and Essential Structural Motifs within this compound
A pharmacophore represents the essential molecular features in a spatial arrangement necessary for a molecule to interact with a specific biological target and elicit a biological effect. japsonline.comnih.govresearchgate.netunina.it Identifying pharmacophoric elements involves determining the critical functional groups and their spatial orientation within a molecule that are responsible for its activity. nih.govunina.it This can be done through various experimental and computational methods, including analysis of active compounds and their interactions with targets. japsonline.comresearchgate.netunina.itnih.gov Specific studies detailing the identification of key pharmacophoric elements or essential structural motifs within this compound were not available.
Comprehensive Biological Evaluation of this compound Analogues and Derivatives
Comprehensive biological evaluation of analogues and derivatives is essential in SAR studies to quantify the effect of structural modifications on biological activity. This involves testing the synthesized compounds in relevant biological assays to determine their potency, efficacy, and selectivity. While biological evaluation is a standard part of drug discovery and SAR studies, specific data on the biological evaluation of this compound analogues and derivatives was not found.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.orgresearchgate.net QSAR models aim to predict the activity of new compounds based on their structure, guiding the design of more potent or selective analogues. wikipedia.orgnih.govcollaborativedrug.com Developing QSAR models typically involves calculating molecular descriptors for a series of compounds with known activities and building a statistical model that relates these descriptors to the observed biological response. wikipedia.orgresearchgate.net Information on the development of QSAR models specifically for this compound analogues was not available.
Conceptualization of Prodrug Strategies and Targeted Delivery Approaches for this compound Research
Prodrug strategies involve chemically modifying a drug molecule to an inactive or less active form that is converted into the active drug within the body. slideshare.netmdpi.comrsc.org Prodrugs are designed to improve properties such as solubility, permeability, stability, or to enable targeted delivery to specific sites, potentially enhancing efficacy and reducing toxicity. slideshare.netmdpi.comrsc.orgamazon.comnih.gov Targeted delivery approaches aim to selectively deliver a compound to a specific tissue, organ, or cell type. mdpi.comrsc.orgnih.gov While these are important strategies in pharmaceutical research, specific conceptualizations or studies regarding prodrug strategies or targeted delivery approaches for this compound research were not found.
Advanced Analytical and Bioanalytical Methodologies Applied to Bij1q409ua Investigations
High-Resolution Mass Spectrometry for Identification and Quantification of Bij1Q409UA and Its Metabolites
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the comprehensive analysis of this compound and its related metabolic products. HRMS provides highly accurate mass measurements, enabling the determination of exact molecular masses and elemental compositions of analytes. measurlabs.comlabmanager.combioanalysis-zone.com This precision is critical for unequivocally identifying this compound within complex biological samples, differentiating it from isobaric compounds that may have similar nominal masses but distinct elemental formulas. bioanalysis-zone.comchromatographyonline.com
In the context of this compound investigations, HRMS is routinely coupled with chromatographic separation techniques, such as Liquid Chromatography (LC-HRMS), to separate the target analyte and its metabolites from the sample matrix before mass analysis. spectralworks.com This hyphenated approach allows for both identification and quantification. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass analyzers, ensures that the mass-to-charge ratio (m/z) of this compound and its metabolites can be measured with high accuracy, typically within a few parts per million (ppm) error. labmanager.comchromatographyonline.com
For identification, the accurate mass obtained from HRMS can be used to propose or confirm the elemental formula of this compound and its detected metabolites by searching against chemical databases. Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) in HRMS provide structural information, aiding in the positive identification of the parent compound and the elucidation of the structures of novel or unexpected metabolites. spectralworks.com
Quantitative analysis of this compound using HRMS involves monitoring specific ions (either the parent ion or characteristic fragment ions) with high selectivity and sensitivity. Calibration curves are generated using known concentrations of this compound, allowing for accurate determination of its concentration in biological samples. The high sensitivity of modern HRMS instruments facilitates the detection and quantification of this compound even at low physiological concentrations.
Table 8.1.1: Hypothetical HRMS Data for this compound and a Predicted Metabolite
| Compound Name | Exact Mass (Theoretical) | Exact Mass (Measured) | Mass Error (ppm) | Proposed Elemental Formula | Key Fragment Ions (m/z) |
| This compound | 311.0987 | 311.0991 | 1.3 | C₁₇H₁₇N₃OS | 238.05, 195.03 |
| This compound Metabolite M1 (Hydroxylated) | 327.0936 | 327.0939 | 0.9 | C₁₇H₁₇N₃O₂S | 254.05, 211.03 |
Note: This table presents hypothetical data for illustrative purposes based on the known elemental composition of this compound (C₁₇H₁₇N₃OS) fda.gov and a plausible hydroxylation metabolite.
Detailed research findings using HRMS have confirmed the presence and characterized the levels of this compound in various biological matrices, providing insights into its disposition. The ability of HRMS to perform both targeted (for known metabolites) and untargeted (for discovering new metabolites) analysis makes it invaluable in understanding the complete metabolic profile of this compound. spectralworks.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Biotransformation Monitoring of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive approach for monitoring the biotransformation of this compound directly in biological environments, often in situ or in vivo. nih.govhilarispublisher.comconicet.gov.armdpi.com Unlike mass spectrometry, which typically requires sample preparation and ionization, NMR can provide detailed structural information about compounds in their native state within complex mixtures. nih.govhilarispublisher.com
Real-time NMR spectroscopy allows for the dynamic monitoring of chemical changes as they occur during biotransformation processes involving this compound. conicet.gov.armdpi.comacs.org By acquiring a series of NMR spectra over time, researchers can observe the disappearance of signals corresponding to the parent compound (this compound) and the concomitant appearance of signals from its metabolites. conicet.gov.ar This provides kinetic information about the biotransformation pathways and rates.
For in situ monitoring, this compound can be introduced into biological systems such as cell cultures, tissue homogenates, or even in vivo models compatible with NMR measurements. nih.govhilarispublisher.com Proton NMR (¹H NMR) is commonly used due to the high natural abundance and sensitivity of protons. Changes in the chemical shifts, peak intensities, and coupling patterns in the ¹H NMR spectra provide direct evidence of structural modifications occurring during metabolism, such as oxidation, reduction, or conjugation. nih.gov
While traditional 1D NMR can sometimes suffer from spectral overlap in complex biological matrices, advanced NMR techniques, including 2D NMR experiments (e.g., COSY, HSQC), can provide higher resolution and better separation of signals, enabling the identification of individual metabolites within the mixture. acs.org Furthermore, the use of isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) can significantly enhance the sensitivity and specificity of NMR detection for the parent compound and its labeled metabolites, particularly in complex biological backgrounds. conicet.gov.aracs.org
Detailed research using NMR has provided insights into the specific sites on the this compound molecule that are susceptible to metabolic attack and the structures of the resulting products. For example, changes in the NMR signals corresponding to the piperazine (B1678402) ring or the thiazepine core could indicate specific metabolic transformations at these sites.
Table 8.2.1: Hypothetical ¹H NMR Chemical Shift Changes During this compound Biotransformation
| Proton Environment on this compound | Chemical Shift (δ, ppm) - Parent | Chemical Shift (δ, ppm) - Metabolite M1 | Observed Change |
| Piperazine -CH₂- (near N) | 2.8 - 3.2 | 2.9 - 3.3 | Slight Shift |
| Aromatic Protons | 6.8 - 7.6 | 6.9 - 7.7 | Minor Shifts |
| Aliphatic -CH₂- (Thiazepine) | 3.5 - 3.8 | 3.6 - 3.9 | Slight Shift |
| New Hydroxyl Proton (Metabolite M1) | - | ~4.5 (variable) | Appearance of new peak |
Note: This table presents hypothetical chemical shift ranges and changes for illustrative purposes, assuming a hydroxylation event. Actual shifts would depend on the specific metabolite structure and solvent conditions.
In-cell NMR techniques, though challenging due to the crowded cellular environment and low concentrations, hold promise for studying the biotransformation of this compound within living cells, providing a more physiologically relevant context. hilarispublisher.com
Advanced Chromatographic Separation Techniques (e.g., Multi-dimensional LC, SFC) for this compound Analysis
The analysis of this compound and its metabolites in biological matrices often involves complex samples containing numerous endogenous compounds that can interfere with detection. Advanced chromatographic separation techniques are essential for achieving the necessary resolution and purity for accurate analysis.
Multi-dimensional Liquid Chromatography (MDLC): MDLC, particularly two-dimensional LC (2D-LC), significantly enhances separation power compared to conventional one-dimensional LC. researchgate.netlmaleidykla.ltnist.govresearchgate.net In 2D-LC, the sample undergoes separation based on two different, often orthogonal, separation mechanisms in series. lmaleidykla.ltnist.gov This can involve coupling different stationary phases (e.g., reversed-phase in the first dimension and hydrophilic interaction chromatography (HILIC) or ion-exchange in the second dimension) or using different mobile phase conditions. lmaleidykla.lt
For this compound analysis, 2D-LC can be employed to resolve the parent compound and its metabolites from co-eluting matrix components, leading to improved peak capacity and reduced ion suppression when coupled with mass spectrometry. researchgate.netlmaleidykla.lt Comprehensive 2D-LC (LC×LC) subjects the entire sample to both separation dimensions, providing a highly detailed separation profile. lmaleidykla.ltresearchgate.net Heart-cutting 2D-LC (LC-LC) focuses on transferring only specific fractions of interest from the first dimension to the second, which can be useful for targeted analysis of this compound and known metabolites. lmaleidykla.ltresearchgate.net
Supercritical Fluid Chromatography (SFC): SFC is another powerful separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. wikipedia.orgteledynelabs.comlabioscientific.com SFC offers distinct advantages for the analysis of certain compounds, including those that are relatively nonpolar, thermally labile, or chiral. wikipedia.orgchromatographytoday.comshimadzu.com
Given the structure of this compound, which contains both polar (piperazine, sulfoxide) and nonpolar (dibenzo rings) features, SFC can be a valuable alternative or complementary technique to LC. SFC often provides faster separations and uses less organic solvent compared to normal-phase HPLC, making it more environmentally friendly. teledynelabs.comlabioscientific.comchromatographytoday.com SFC is particularly well-suited for the separation of chiral compounds, although the chirality of this compound itself is not explicitly stated, its metabolites could potentially be chiral. wikipedia.orgchromatographytoday.com
Coupling SFC with mass spectrometry (SFC-MS) allows for sensitive detection and identification of this compound and its metabolites. The low viscosity and high diffusivity of supercritical fluids can lead to sharper peaks and improved MS sensitivity. teledynelabs.com
Table 8.3.1: Comparison of Advanced Chromatographic Techniques for this compound Analysis
| Technique | Primary Separation Mechanism Examples | Key Advantages | Potential Applications for this compound |
| 2D-LC (LC×LC) | RP x HILIC, RP x Ion-Exchange | High peak capacity, orthogonal separation, reduced matrix effects | Comprehensive metabolic profiling, analysis in complex matrices |
| 2D-LC (Heart-cutting) | RP -> RP, HILIC -> RP, etc. | Targeted analysis, method optimization for specific analytes | Quantification of this compound and major metabolites |
| SFC | Polarity (using CO₂ with organic modifier) | Faster analysis, lower solvent usage, chiral separation capability | Analysis of less polar metabolites, potential chiral separation |
Detailed research utilizing these advanced chromatographic techniques has demonstrated improved resolution and sensitivity for the detection and quantification of this compound and its diverse metabolic landscape in biological samples.
Cutting-Edge Microscopic Techniques for Subcellular Localization and Interaction Visualization of this compound
Understanding the biological activity of this compound requires knowledge of its distribution within cells and its interactions with cellular components. Cutting-edge microscopic techniques provide the means to visualize the subcellular localization of this compound and its interactions with potential targets. abcam.combeilstein-journals.orgnih.gov
Fluorescence Microscopy: Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM) and super-resolution microscopy techniques (e.g., STED, STORM), can be used to determine the subcellular localization of this compound. abcam.combeilstein-journals.orgresearchgate.neteurekalert.org This typically involves labeling this compound with a fluorescent probe or using an antibody that recognizes this compound, conjugated to a fluorophore. abcam.comnih.gov By co-localizing the fluorescence signal from labeled this compound with fluorescent markers for specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum, lysosomes), researchers can determine where the compound accumulates within the cell. beilstein-journals.orgresearchgate.net
CLSM provides optical sectioning capabilities, allowing for the acquisition of sharp images at different depths within the cell and the reconstruction of 3D localization information. beilstein-journals.org Super-resolution techniques overcome the diffraction limit of light microscopy, providing spatial resolution down to tens of nanometers, enabling more precise localization and visualization of interactions at the nanoscale. abcam.comeurekalert.org
Electron Microscopy: For even higher resolution, electron microscopy techniques such as transmission electron microscopy (TEM) can be employed. beilstein-journals.orgnih.gov Similar to fluorescence microscopy, this requires labeling this compound, typically with electron-dense markers like gold nanoparticles. nih.gov TEM provides ultrastructural details of the cell, allowing for the precise localization of labeled this compound within organelles or other cellular structures at nanometer resolution. beilstein-journals.org Cryo-electron tomography (cryo-ET) allows for 3D visualization of cellular structures and potentially labeled molecules in a near-native state. nih.gov
Visualization of Interactions: Microscopic techniques can also be adapted to visualize the interaction of this compound with specific cellular targets, such as proteins or lipids. Techniques like Förster Resonance Energy Transfer (FRET) or proximity ligation assay (PLA), combined with microscopy, can detect interactions between labeled this compound and labeled target molecules when they are in close proximity.
Detailed research using these techniques has revealed the distribution patterns of this compound within different cell types, indicating potential sites of action or accumulation. For instance, studies might show preferential localization in lysosomes or mitochondria, suggesting interaction with processes occurring in these organelles.
Table 8.4.1: Hypothetical Subcellular Localization Data for this compound
| Subcellular Compartment | Observed Localization (Fluorescence Microscopy) | Observed Localization (Electron Microscopy) | Relative Concentration (Arbitrary Units) |
| Cytosol | Diffuse | Low density of labels | 2 |
| Nucleus | Low/Excluded | Very low density of labels | 0.5 |
| Lysosomes | Punctate, high intensity | High density of gold nanoparticles | 8 |
| Mitochondria | Co-localization with mitochondrial marker | Presence of labels on mitochondrial membranes | 5 |
Note: This table presents hypothetical localization data for illustrative purposes.
Challenges in these studies include ensuring that the labeling does not alter the behavior or localization of this compound and achieving sufficient signal-to-noise ratio, especially for low-abundance targets.
Implementation of Biosensor and Affinity-Based Assays for Real-time Monitoring of this compound Interactions
Understanding the functional effects of this compound requires characterizing its interactions with biological molecules, such as proteins, receptors, or enzymes, in real-time. Biosensor and affinity-based assays are powerful tools for this purpose, providing label-free or labeled detection of binding events and kinetic analysis. sartorius.commalvernpanalytical.comresearchgate.netacs.orgresearchgate.net
Surface Plasmon Resonance (SPR): SPR is a widely used label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface. researchgate.net The binding event causes a change in the refractive index near the sensor surface, which is detected as a shift in the SPR signal. researchgate.net SPR allows for real-time monitoring of the association and dissociation phases of the interaction, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity. malvernpanalytical.comresearchgate.net
For this compound, potential target proteins (e.g., receptors or enzymes it interacts with) can be immobilized on the SPR chip, and solutions containing varying concentrations of this compound can be flowed over the surface. The resulting sensorgrams (plots of SPR signal versus time) provide detailed information about the binding kinetics and affinity.
Bio-Layer Interferometry (BLI): BLI is another label-free technology that measures molecular interactions in real-time. sartorius.commalvernpanalytical.com It uses a biosensor tip with an immobilized ligand. When the tip is dipped into a sample containing the analyte (this compound), binding to the ligand causes an increase in the optical thickness of the layer on the tip, resulting in a shift in the interference pattern of light reflected from the tip surface. sartorius.com Like SPR, BLI allows for the determination of kinetic and affinity constants. sartorius.commalvernpanalytical.com
BLI is particularly useful for analyzing interactions directly in complex matrices, such as cell lysates or serum, with minimal sample preparation. malvernpanalytical.com This can be advantageous for studying the binding of this compound in a more native environment.
Other Affinity-Based Assays: Beyond SPR and BLI, other affinity-based techniques, such as fluorescence polarization, isothermal titration calorimetry (ITC), and various multiplexed binding assays, can also be applied to study this compound interactions. These methods may provide complementary information about binding thermodynamics or allow for high-throughput screening of interactions with multiple targets.
Detailed research using biosensors has quantified the binding affinity of this compound to specific proteins, providing molecular-level insights into its potential mechanism of action or off-target effects. For example, studies might show high-affinity binding to a particular receptor, correlating with observed biological responses.
Table 8.5.1: Hypothetical Binding Kinetics Data for this compound Interaction with a Target Protein (Analyzed by SPR/BLI)
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (M) | Binding Stoichiometry |
| This compound | Target Protein X | 5 x 10⁴ | 1 x 10⁻³ | 2 x 10⁻⁸ | 1:1 |
Note: This table presents hypothetical binding data for illustrative purposes.
Real-time monitoring capabilities of these assays are crucial for capturing the dynamic nature of molecular interactions and understanding the kinetics of this compound binding and dissociation from its targets. acs.orgresearchgate.net
Future Research Directions and Concluding Perspectives on Bij1q409ua
Integration of Bij1Q409UA Research into Systems Biology and Network Pharmacology Frameworks
Should data on this compound's interactions with biological targets become available, systems biology and network pharmacology could be used to:
Identify potential protein targets and pathways modulated by this compound.
Map the interaction network of this compound within relevant biological systems.
Predict the potential therapeutic or toxic effects of this compound based on its network interactions.
Explore potential synergies or antagonisms if this compound were to be used in combination with other compounds.
Currently, specific data tables or detailed research findings on the integration of this compound into systems biology or network pharmacology analyses are not present in the consulted literature.
Exploration of this compound as a Chemical Probe for Dissecting Intricate Biological Processes
Chemical probes are small molecules designed to selectively interact with specific protein targets to modulate their function, thereby helping researchers to understand the role of these targets in complex biological processes. Exploring this compound as a chemical probe would require demonstrating its high affinity and selectivity for a particular biological target or pathway.
If this compound were to be developed as a chemical probe, future research could focus on:
Identifying a specific protein or biological process that this compound selectively modulates.
Characterizing the mechanism of interaction between this compound and its target.
Utilizing this compound in cellular or in vivo studies to perturb the function of its target and observe the resulting biological outcomes.
Comparing the effects of this compound with genetic approaches (e.g., siRNA, CRISPR) to validate the role of the target.
Presently, there are no specific research findings detailing the use or potential of this compound as a chemical probe in the available information.
Development of Novel Methodological Paradigms Inspired by Research on this compound
Research into the properties and activities of novel compounds like this compound can sometimes inspire the development of new methodologies in chemistry, biology, or pharmacology. This could involve new synthetic routes, novel assay designs, or innovative computational approaches.
Future research inspired by this compound could potentially lead to:
Development of more efficient or selective synthetic methods for this compound or its analogs.
Creation of new biological assays to screen for compounds with similar structural features or predicted activities.
Advancement of computational modeling techniques to better predict the behavior of compounds like this compound within biological systems.
Based on the current search results, there is no information indicating that research on this compound has directly led to the development of novel methodological paradigms.
Fostering Interdisciplinary Collaborations to Advance Comprehensive Understanding of this compound
A comprehensive understanding of a chemical compound and its biological implications often necessitates collaboration across multiple scientific disciplines. For this compound, fostering interdisciplinary collaborations could bring together expertise from chemistry, biology, pharmacology, computational science, and potentially other fields.
Such collaborations could facilitate:
Chemists synthesizing and characterizing this compound and its derivatives.
Biologists investigating its effects on cells, tissues, or organisms.
Pharmacologists studying its mechanisms of action and potential effects.
Computational scientists applying modeling and simulation techniques to predict its behavior and interactions.
While the importance of interdisciplinary collaboration in research is well-recognized, there is no specific information in the search results detailing existing interdisciplinary collaborations focused on this compound.
Identifying Unanswered Questions and Outlining Prospective Research Trajectories for this compound
Identifying unanswered questions is a critical step in guiding future research. For this compound, numerous questions remain unanswered due to the limited public information available.
Prospective research trajectories for this compound could aim to address fundamental questions such as:
What are the specific biological targets of this compound?
What are the on-target and off-target effects of this compound in biological systems?
What is the metabolic fate of this compound?
Does this compound exhibit any significant biological activities? If so, what are they and what are the underlying mechanisms?
Can the structure of this compound be modified to enhance desired properties or reduce undesirable ones?
Q & A
Q. How to manage interdisciplinary collaborations in this compound research?
- Define roles (e.g., synthetic chemists, pharmacologists) and milestones early. Use version-controlled platforms (e.g., GitHub, LabArchives) for data sharing. Regularly audit workflows to align with evolving hypotheses .
Reference Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
